5-BENZOYL-N2-(5-CHLORO-2-METHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE
Description
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Properties
IUPAC Name |
[3-amino-5-(5-chloro-2-methylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S2/c1-15-8-12-19(13-9-15)33(30,31)24-21(27)23(22(29)17-6-4-3-5-7-17)32-25(24)28-20-14-18(26)11-10-16(20)2/h3-14,28H,27H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXQNMQGSXRBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-BENZOYL-N2-(5-CHLORO-2-METHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a thiophene-based compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The thiophene ring is pivotal in its interaction with biological targets, and the presence of sulfonyl and benzoyl groups enhances its pharmacological profile.
1. Anti-inflammatory Activity
Thiophene derivatives are known for their anti-inflammatory properties. In a study examining various thiophene compounds, it was found that the presence of methyl and methoxy groups significantly increased inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The compound exhibited an IC50 value of 29.2 µM , indicating moderate potency .
Table 1: Inhibitory Activity of Thiophene Derivatives on 5-LOX
| Compound | IC50 (µM) |
|---|---|
| Compound A | 6.0 |
| Compound B | 6.6 |
| 5-Benzoic Compound | 29.2 |
In vivo studies demonstrated that administration of the compound at a dosage of 20 mg/kg resulted in significant reduction of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models .
2. Antimicrobial Activity
The compound was also evaluated for its antimicrobial properties against several bacterial strains. In vitro tests revealed that it exhibited significant activity against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The mechanism was attributed to the disruption of bacterial cell membranes .
Table 2: Antimicrobial Efficacy of the Compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 20 |
3. Anticancer Activity
Recent research has highlighted the anticancer potential of thiophene derivatives, including the compound . It was found to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis via activation of caspase pathways .
Case Study: Inhibition of Lung Cancer Cell Proliferation
In a controlled study, treatment with the compound at concentrations ranging from 1 to 10 µM resulted in a dose-dependent decrease in cell viability, with a notable reduction observed at 10 µM , suggesting significant anticancer activity.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Research indicates that thiophene derivatives, including this compound, exhibit anticancer properties. The structural features of 5-BENZOYL-N2-(5-CHLORO-2-METHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE may enhance its efficacy against various cancer cell lines.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar thiophene compounds inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
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Antimicrobial Properties
- The compound has shown promise as an antimicrobial agent. Its sulfonamide group is known for enhancing antibacterial activity.
- Data Table :
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Anti-inflammatory Effects
- Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
- Case Study : An investigation into similar compounds indicated a reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory conditions .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving multistep organic reactions. Understanding its synthesis allows researchers to create derivatives with enhanced properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
